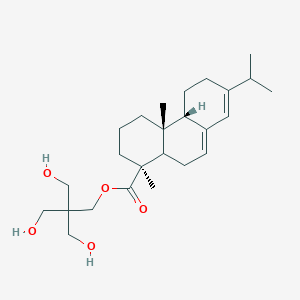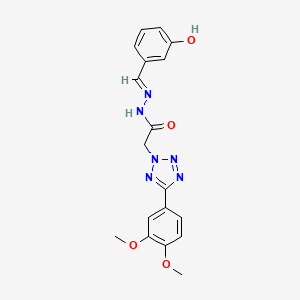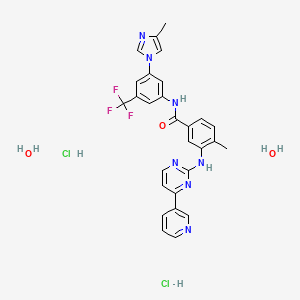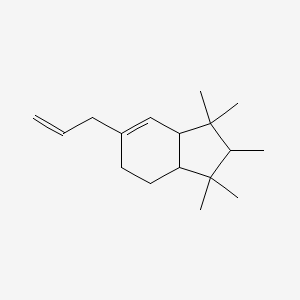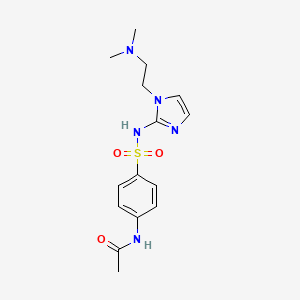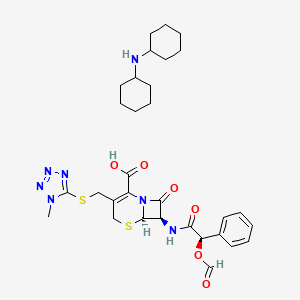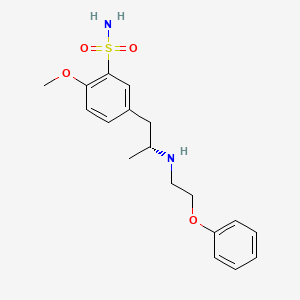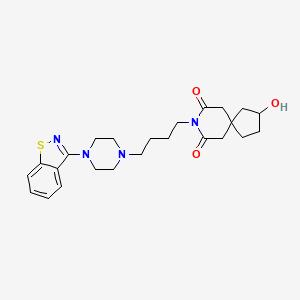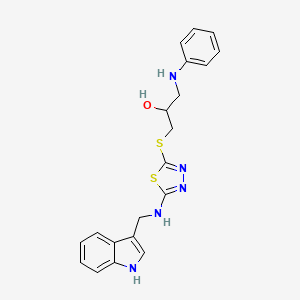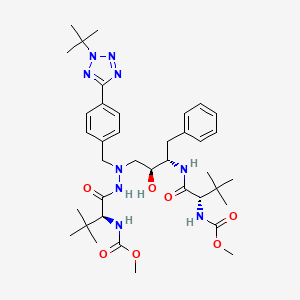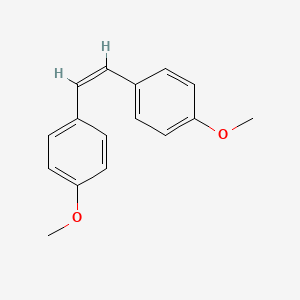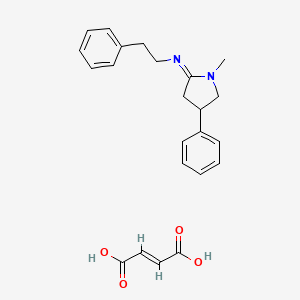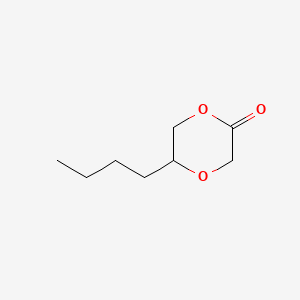
5-Butyl-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,4-dioxan-2-one belongs to the class of organic compounds known as 1,4-dioxanes. These compounds contain a six-membered aliphatic ring with two oxygen atoms at positions 1 and 4. It is an essentially neutral compound .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the cyclization of 5-bromopentanoic acid with sodium hydroxide to form the corresponding sodium salt.
- The sodium salt is then treated with acetic anhydride to yield 5-butyl-1,4-dioxan-2-one.
- Cyclization: 5-bromopentanoic acid + NaOH → Sodium salt
- Acetylation: Sodium salt + Acetic anhydride → this compound
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis provides a basis for further exploration.
Chemical Reactions Analysis
Reactions::
Hydrolysis: 5-Butyl-1,4-dioxan-2-one can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: Reduction with suitable reagents can convert it to the corresponding diol.
Substitution: It can participate in substitution reactions at the carbonyl carbon.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 5-Butylpentanoic acid
- Reduction: 5-Butyl-1,4-diol
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Limited research, but its derivatives may have pharmaceutical applications.
Industry: Potential use in polymer chemistry.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with cellular targets or metabolic pathways.
Comparison with Similar Compounds
5-Butyl-1,4-dioxan-2-one is unique due to its specific alkyl substitution pattern. Similar compounds include other 1,4-dioxanes like 2-t-butyl-5-propyl-[1,3]dioxolan-4-one .
Properties
CAS No. |
92351-85-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-butyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-7-5-11-8(9)6-10-7/h7H,2-6H2,1H3 |
InChI Key |
DVBUFRRUKPQWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



